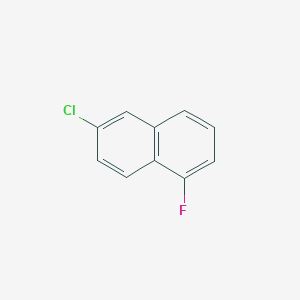

6-Chloro-1-fluoronaphthalene

Description

Significance of Halogenated Naphthalenes in Modern Organic Chemistry

Halogenated aromatic compounds are pivotal intermediates in the creation of complex organic molecules. scirp.org They are instrumental in the formation of organometallic reagents and are key participants in transition metal-catalyzed coupling reactions. scirp.org The specific halogen and its position on the naphthalene (B1677914) ring dictate the compound's reactivity towards various chemical transformations. For instance, naphthalene itself undergoes halogenation with chlorine or bromine to produce halogenated naphthalenes, which act as precursors for a multitude of derivatives. numberanalytics.com These derivatives find applications as flame retardants, dielectric fluids, and antifungal agents. chromatographyonline.com

The stability of many halogenated organic compounds contributes to their persistence in the environment, a characteristic that has led to both their utility and scrutiny. chromatographyonline.com From a synthetic standpoint, the carbon-halogen bond provides a reactive handle for introducing other functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This versatility makes halogenated naphthalenes valuable building blocks in the construction of more complex molecular architectures.

Research Landscape of Dihalogentated Naphthalene Derivatives

The study of dihalogenated naphthalene derivatives is a dynamic area of research, driven by the need for novel materials and bioactive molecules. The specific combination and positioning of two different halogen atoms on the naphthalene scaffold, as seen in compounds like 6-Chloro-1-fluoronaphthalene, offer fine-tuning of the molecule's properties. Research in this area often focuses on the synthesis of these specific isomers and the exploration of their unique reactivity. For example, the synthesis of halogenated naphthalene derivatives can be achieved through methods like the benzannulation of haloalkynes. northwestern.edu

Furthermore, the electroreduction of halogenated naphthalene derivatives has been a subject of study to understand their reaction mechanisms, which can involve the dissociation of the carbon-halogen bond upon electron uptake. researchgate.net The development of efficient synthetic protocols for producing specific isomers in high purity is a significant challenge and an active area of investigation. This is particularly important when these compounds are used as starting materials for pharmaceuticals, where even small impurities of other isomers can be problematic. google.com

Positioning 6-Chloro-1-fluoronaphthalene within Current Chemical Research Paradigms

6-Chloro-1-fluoronaphthalene (CAS No. 904923-95-1) is a dihalogenated naphthalene derivative that embodies the synthetic challenges and potential applications characteristic of this class of compounds. chemicalbook.com Its structure, featuring both a chlorine and a fluorine atom at specific positions on the naphthalene ring, makes it a subject of interest for researchers exploring structure-property relationships.

The presence of two different halogens offers distinct reactivity profiles. The carbon-chlorine bond is generally more susceptible to cleavage in certain reactions compared to the more robust carbon-fluorine bond. This differential reactivity can be exploited in sequential chemical transformations, allowing for the selective introduction of different functional groups at the 1- and 6-positions.

While specific research applications for 6-Chloro-1-fluoronaphthalene are not extensively detailed in publicly available literature, its structural similarity to other halogenated naphthalenes used as intermediates in agrochemicals, pharmaceuticals, and material science suggests its potential in these areas. For instance, the related compound 1-fluoronaphthalene (B124137) is a key starting material for the synthesis of the antidepressant duloxetine. google.comalfa-chemistry.com The introduction of a chlorine atom could modulate the biological activity or physical properties of such derivatives.

Below is a table summarizing the basic properties of 6-Chloro-1-fluoronaphthalene and its parent monochlorinated and monofluoriated analogues.

| Property | 6-Chloro-1-fluoronaphthalene | 1-Chloronaphthalene (B1664548) | 1-Fluoronaphthalene |

| CAS Number | 904923-95-1 chemicalbook.com | 90-13-1 wikipedia.org | 321-38-0 wikipedia.org |

| Molecular Formula | C10H6ClF chemicalbook.com | C10H7Cl wikipedia.org | C10H7F wikipedia.org |

| Molecular Weight | 180.61 g/mol chemicalbook.com | 162.62 g/mol wikipedia.org | 146.16 g/mol |

| Boiling Point | Not available | 263 °C wikipedia.org | 215 °C wikipedia.org |

| Melting Point | Not available | -20 °C wikipedia.org | -13 °C wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClF |

|---|---|

Molecular Weight |

180.60 g/mol |

IUPAC Name |

6-chloro-1-fluoronaphthalene |

InChI |

InChI=1S/C10H6ClF/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |

InChI Key |

ZWKOYTLOWDTOTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 6 Chloro 1 Fluoronaphthalene

Regioselective Synthesis of Chloro- and Fluoro-substituted Naphthalenes

Achieving regioselectivity in the synthesis of halogenated naphthalenes is a significant challenge due to the multiple available positions for substitution on the fused-ring system. Traditional electrophilic aromatic substitution reactions on unsubstituted naphthalene (B1677914) can lead to mixtures of isomers. researchgate.net Consequently, modern synthetic strategies focus on methods that provide predictable and high-yielding access to specific isomers.

One powerful approach is the benzannulation of haloalkynes, which allows for the controlled assembly of the naphthalene core with predefined halogen substitution patterns. researchgate.netnih.gov This method has been shown to produce a wide array of polyheterohalogenated naphthalenes with excellent regioselectivity, often proven by single-crystal X-ray diffraction. researchgate.netnih.gov The modularity of this strategy makes complex aromatic systems, which are poised for further derivatization through cross-coupling reactions, readily accessible. researchgate.net

Directed Halogenation Approaches for Naphthalene Scaffolds

To overcome the selectivity challenges of direct halogenation, chemists often employ directing groups that guide the electrophile to a specific position. The carbonyl group, for instance, can serve as a versatile directing group for C-H activation reactions on the naphthalene scaffold. anr.fr Palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been shown to exhibit C8-regioselectivity. researchgate.net This selectivity can be switched to the C2-position by converting the aldehyde to an aromatic imine intermediate, demonstrating the power of directing groups in controlling the reaction outcome. researchgate.net These regioselective halogenations provide key building blocks for accessing the skeletons of polycyclic natural products. researchgate.netanr.fr

Another example involves the use of manganese complexes to mimic the action of chloroperoxidase enzymes for selective aromatic halogenation. rsc.org Studies using naphthalene derivatives have shown that in the presence of chloride or bromide ions, halogenated products are formed preferentially. rsc.org

Strategies for Orthogonal Placement of Halogen Substituents

Orthogonal placement refers to the selective introduction of different halogen atoms at distinct sites on the naphthalene ring. This can be achieved through multi-step synthetic sequences where the reactivity of the substrate is carefully controlled at each stage. For example, a brominated naphthalene derivative can be synthesized and then subjected to a subsequent, different halogenation reaction where the existing bromo group influences the position of the incoming halogen. cardiff.ac.uk

In the context of supramolecular chemistry, non-covalent interactions like halogen bonding can be used to direct the assembly of molecules in a specific, orthogonal arrangement. rsc.org For instance, molecules containing both a halogen bond donor (like a bromine atom) and an acceptor can self-assemble via orthogonal N⋯Br halogen bonding. rsc.org While primarily used for crystal engineering and materials science, the principles of directional bonding are fundamental to designing selective reactions. In a synthetic context, this translates to leveraging the distinct electronic properties and steric environments created by one halogen to direct the introduction of a second, different halogen.

Precursor-Based Synthetic Pathways for 6-Chloro-1-fluoronaphthalene

The most direct routes to 6-Chloro-1-fluoronaphthalene involve the modification of a pre-existing, suitably substituted naphthalene precursor. Starting with a molecule that already contains one of the required halogens in the correct position simplifies the synthesis by reducing the number of potential isomers in subsequent steps.

Synthesis from Fluoronaphthalene Derivatives (e.g., 1-Fluoronaphthalene)

1-Fluoronaphthalene (B124137) is a key intermediate in the synthesis of various pharmaceutical compounds. wikipedia.orgmedchemexpress.comchemicalbook.in Its synthesis and subsequent functionalization are well-documented. Starting with 1-fluoronaphthalene, the challenge lies in introducing a chlorine atom specifically at the C-6 position. Direct electrophilic chlorination of 1-fluoronaphthalene is one possible route, though control of regioselectivity can be difficult. The fluorine atom is an ortho-, para-director, but it deactivates the ring towards electrophilic attack. This would likely lead to a mixture of chlorinated products.

A more controlled approach involves starting with a 1-fluoronaphthalene derivative that has a functional group at the 6-position, which can then be converted to a chloro group.

Diazotization of aromatic primary amines is a cornerstone of aromatic chemistry, providing a versatile pathway to a wide range of substituted arenes via diazonium salts. accessscience.comorganic-chemistry.org The Schiemann reaction (for fluorine) and the Sandmeyer reaction (for chlorine and bromine) are classic examples of halogen exchange via diazonium intermediates.

The industrial preparation of 1-fluoronaphthalene itself heavily relies on this chemistry, starting from 1-naphthylamine. google.comgoogle.comgoogle.comchemdad.com The process involves the diazotization of the amine with a nitrite (B80452) source in an acidic medium, followed by the introduction of a non-nucleophilic counterion like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). google.com The resulting diazonium salt is then thermally decomposed to yield 1-fluoronaphthalene. google.comgoogle.com

A plausible and highly regioselective route to 6-Chloro-1-fluoronaphthalene would adapt this established methodology. Two potential pathways starting from different precursors are:

Starting from 1-Fluoro-6-naphthylamine: This precursor would undergo diazotization, followed by a Sandmeyer reaction using a copper(I) chloride source to replace the diazonium group with a chlorine atom.

Starting from 6-Chloro-1-naphthylamine: This precursor would undergo diazotization, followed by a Schiemann-type reaction where the diazonium salt is converted to an aryl tetrafluoroborate salt, which upon heating, yields the desired 1-fluoro product.

The general steps for these diazotization-based syntheses are summarized in the table below.

| Step | Reaction Type | Reagents | Intermediate/Product | Reference |

| 1 | Diazotization | Primary aromatic amine (e.g., 1-naphthylamine), NaNO₂, strong acid (e.g., HCl) | Diazonium salt solution | organic-chemistry.orggoogle.comchemdad.com |

| 2 | Anion Exchange | Diazonium salt solution, HBF₄ or HPF₆ | Diazonium tetrafluoroborate or hexafluorophosphate salt | google.comgoogle.com |

| 3 | Thermal Decomposition (Schiemann) | Heat | Fluoroaromatic compound (e.g., 1-Fluoronaphthalene) | google.comgoogle.com |

| 3a | Halogen Exchange (Sandmeyer) | Diazonium salt solution, CuCl | Chloroaromatic compound | canada.ca |

This table presents a generalized pathway. The specific synthesis of 6-Chloro-1-fluoronaphthalene would require an appropriately substituted aminonaphthalene precursor.

Beyond diazotization, other functionalization methods can be applied to fluoronaphthalene precursors. For instance, organometallic intermediates offer a route to further substitution. Milling 1-fluoronaphthalene with magnesium metal can produce the corresponding Grignard reagent. mdpi.comsemanticscholar.org This intermediate could then, in principle, be reacted with a chlorinating agent.

Catalytic C-F bond activation is an emerging field that could provide new pathways. While C-F bonds are notoriously strong, certain transition metal complexes can catalyze their functionalization. researchgate.netkyoto-u.ac.jp For example, aluminum-rhodium complexes have been shown to catalyze the carboxylation of 1-fluoronaphthalene. kyoto-u.ac.jp Adapting such catalytic systems for chlorination could represent a future synthetic strategy.

Diazotization and Halogen Exchange Reactions

Introduction of the Chlorine Moiety

The introduction of a chlorine atom at the C6 position of a 1-fluoronaphthalene scaffold is a challenging yet feasible transformation. Direct electrophilic chlorination of 1-fluoronaphthalene would likely yield a mixture of isomers, as the fluorine atom directs incoming electrophiles to the ortho and para positions (C2, C4, and C5). To achieve the desired C6 substitution, a more nuanced approach is required, often involving directing groups or starting with a pre-functionalized precursor.

One potential strategy involves the Friedel-Crafts acylation of 1-chloronaphthalene (B1664548) to introduce a carbonyl group that can then be used to direct further substitutions or be transformed in subsequent steps. cdnsciencepub.com For instance, the acylation of 1-chloronaphthalene can produce 4-chloro-1-acetonaphthone, which can be a precursor for more complex derivatives. cdnsciencepub.com A similar multi-step sequence starting from 1-fluoronaphthalene could be envisioned.

Alternatively, a process could begin with a naphthalene derivative where a different functional group, such as an amine or hydroxyl group, is already present at the C1 or C6 position. This group can direct the chlorination to the desired position before being converted into the target fluorine atom or removed. Electrophilic aromatic substitution reactions, such as chlorination, are standard in naphthalene chemistry, typically proceeding readily, sometimes even without a catalyst. smolecule.com

Catalytic and Chemoenzymatic Approaches in Halogenated Naphthalene Synthesis

Modern synthetic chemistry offers a powerful toolkit of catalytic methods that provide high selectivity and efficiency. These approaches, utilizing transition metals or enzymes, are highly relevant for the construction of complex molecules like 6-Chloro-1-fluoronaphthalene.

Transition Metal-Mediated Carbon-Halogen Bond Formation and Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-halogen bonds with remarkable precision.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are instrumental in synthesizing unsymmetrical biaryl derivatives and could be adapted for the synthesis of 6-Chloro-1-fluoronaphthalene. mdpi.com The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an aryl halide. mdpi.comacs.org

A plausible route could involve the synthesis of a 1-fluoro-6-naphthaleneboronic acid derivative, which would then be subjected to a palladium-catalyzed coupling reaction with a suitable chlorinating agent. Conversely, a 1-fluoro-6-halonaphthalene (where the halogen is bromine or iodine) could be coupled with a chloride source. Palladium complexes featuring N-heterocyclic carbene (NHC) ligands have shown high efficacy in activating inert chemical bonds, including aryl-chlorine (C-Cl) bonds, making such transformations feasible. chemrxiv.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System (Typical) | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid + Aryl halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Forms C-C bonds; adaptable for C-Cl bond formation. | mdpi.comacs.org |

| Stille Coupling | Organostannane + Aryl halide | Pd(0) catalyst | Tolerates numerous functional groups. | mdpi.com |

| C-Cl Bond Activation | Chloroarenes | Pd-NHC complexes | Activates inert C-Cl bonds for coupling. | chemrxiv.org |

Copper-mediated fluorination has emerged as a valuable and cost-effective alternative to palladium-based methods for constructing aryl-fluorine bonds. rsc.org These reactions are particularly relevant for a synthetic strategy that begins with a 6-chloronaphthalene precursor. For example, starting from 6-chloro-2-naphthylamine, a Sandmeyer-type reaction could be employed. This would involve diazotization of the amine followed by a copper-catalyzed decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source.

More recent advancements involve the copper-mediated radiofluorination (CMRF) of organoboron precursors, which has become a preferred method for creating aromatic C-¹⁸F bonds for applications like Positron Emission Tomography (PET). nih.gov A method for the direct conversion of arylboronate esters to aryl fluorides using a copper(I) source and a silver(I) fluoride source under mild conditions has been reported. nih.gov Mechanistic studies suggest the reaction proceeds through a copper(III)-fluoride complex. nih.gov This approach could be applied to a 6-chloronaphthaleneboronate ester to yield the final product.

Table 2: Copper-Mediated Fluorination Approaches

| Precursor Type | Reagents (Typical) | Key Intermediate | Significance | Reference |

|---|---|---|---|---|

| Arylboronate Esters | Cu(I) or Cu(II) salt, Fluoride source (e.g., KF) | Aryl-copper(III)-fluoride complex | Mild conditions, applicable to complex molecules. | nih.govnih.gov |

| Aryl Diazonium Salts | Copper catalyst, Fluoride source | - | Classic transformation (Balz-Schiemann type). | google.com |

Indium(III) salts are effective Lewis acid catalysts for a variety of organic transformations, including cyclization reactions to form complex aromatic systems. uc.ptresearchgate.netresearchgate.net Indium triflate, In(OTf)₃, has been shown to efficiently catalyze the cyclization of aromatic 5-enynamides to produce 2-aminonaphthalenes. 140.122.64 This methodology involves the generation of a reactive keteniminium ion intermediate, which triggers the ring-forming cascade. 140.122.64

While a direct application to form 6-Chloro-1-fluoronaphthalene is not documented, a synthetic route could be designed where acyclic precursors, already containing the necessary chloro and fluoro substituents, are subjected to an indium-catalyzed annulation to construct the halogenated naphthalene core. 140.122.64mdpi.com For instance, indium(III) bromide has been used to catalyze a tandem cyclization/carbobromination reaction. 140.122.64 Similarly, InBr₃ can catalyze the cyclization of 1,1-difluoroallenes to regioselectively synthesize 1-fluoronaphthalenes. researchgate.net

Copper-Mediated Fluorination Reactions

Enzymatic and Biocatalytic Pathways for Substituted Naphthalenes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes, particularly halogenases, for the specific halogenation of organic substrates is a field of growing interest. tandfonline.comnih.gov

Nature has evolved several classes of halogenating enzymes. Haloperoxidases utilize hydrogen peroxide to oxidize halide ions, which then perform an electrophilic attack on a substrate. tandfonline.com More relevant for regioselective synthesis are the FAD-dependent halogenases (flavin-dependent halogenases). illinois.edu These enzymes generate an electrophilic halogenating species (formally hypohalous acid) within a confined active site, allowing for catalyst-controlled regioselectivity that can override the substrate's intrinsic electronic preferences. tandfonline.comchemrxiv.org

For example, different tryptophan halogenases are known to selectively chlorinate tryptophan at the C5, C6, or C7 position. chemrxiv.org Although the direct enzymatic synthesis of 6-Chloro-1-fluoronaphthalene has not been reported, the potential for enzyme engineering is significant. It is conceivable that a flavin-dependent halogenase could be engineered through directed evolution or site-directed mutagenesis to selectively chlorinate 1-fluoronaphthalene at the C6 position. Research has already demonstrated that such enzymes can halogenate simple substrates like 2-aminonaphthalene. chemrxiv.org Furthermore, biocatalytic oxidation of naphthalene derivatives to produce hydroxylated products like 1-naphthol (B170400) and 2-naphthol (B1666908) using monooxygenase enzymes is well-established, indicating that the naphthalene core is accessible to enzymatic modification. nih.govpsu.edu

Novel Synthetic Methodologies for Halogenated Aromatics

The synthesis of halogenated aromatic compounds has been significantly advanced by the development of novel methodologies that offer advantages in terms of sustainability, efficiency, and the ability to functionalize complex structures. These approaches are central to accessing specific isomers like 6-chloro-1-fluoronaphthalene.

Mechanochemical Activation in Carbon-Halogen Bond Transformations

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful, environmentally friendly alternative to conventional solvent-based methods. nih.gov This approach, often conducted in a ball mill, can reduce reaction times, minimize waste, and sometimes unlock unique reactivity. nih.gov Carbon-halogen (C–X) bond formation is a significant area where mechanochemistry has been applied, as aryl halides are crucial building blocks in organic synthesis. nih.gov

Several mechanochemical strategies for the halogenation of arenes have been developed:

Using N-Halosuccinimides (NXS) : A mild, solvent-free method for aryl halogenation involves ball milling with N-halosuccinimides (where X can be Cl, Br, or I). nih.gov This technique is particularly effective for electron-rich aromatic rings.

Using Sodium Halides and an Oxidant : Arenes can be halogenated using a simple sodium halide (NaX) as the halogen source in combination with an oxidant like Oxone under mechanochemical conditions. nih.gov

Using Trihaloisocyanuric Acids : Reagents such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) have proven effective for halogenating electron-rich arenes in solvent-free mechanomilling systems, often resulting in high yields. nih.gov

The application of force can also activate notoriously strong bonds, such as the C-F bond, as demonstrated in the mechanochemically induced Grignard reagent formation from fluoronaphthalenes. mdpi.com While direct C-F bond formation on naphthalene via mechanochemistry is less common, the principles of activating C-H bonds for halogenation are well-established. beilstein-journals.org Transition-metal catalysis, for instance, has been successfully combined with mechanochemistry to achieve C-H bond functionalization under solvent-free conditions at room temperature. beilstein-journals.org

Table 1: Examples of Mechanochemical Halogenation of Aromatic Compounds To view the full table, scroll to the right.

| Aromatic Substrate | Halogenating Agent(s) | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Electron-rich arenes | N-halosuccinimide (NXS) | Solvent-free ball milling | Yields of 70-98% for mono- or di-bromo derivatives within 2 hours. | nih.gov |

| Phenol derivatives, chalcones | NaBr / Oxone | Ball-milling | Effective bromination using sodium bromide as the bromine source. | beilstein-journals.org |

| Electron-rich arenes | Trihaloisocyanuric acids (TCCA, TBCA) | Solvent-free mechanomilling | Yields often above 80%, though selectivity between mono- or poly-halogenation can be poor. | nih.gov |

| 1,3-dicarbonyl compounds | Selectfluor | Liquid-Assisted Grinding (LAG) with acetonitrile | Selectivity could be controlled; LAG favored mono-fluorination while adding Na2CO3 favored di-fluorination. | nih.gov |

Electrochemical and Radical-Mediated Synthesis

Electrochemical and radical-based methods provide modern, often milder, routes to halogenated aromatics, avoiding the need for harsh reagents.

Electrochemical Synthesis: This technique uses electrical current to drive oxidation and reduction reactions, enabling C-H halogenation without an external chemical oxidant. researchgate.netresearcher.life A common approach involves the electrolysis of a solution containing the aromatic substrate and a simple sodium halide (NaX, where X = Cl, Br, I) as the halogen source. acs.orgnih.gov This method is advantageous due to its mild, room-temperature operation, environmental friendliness, and broad substrate scope. researchgate.netacs.org For instance, halogenation of various electron-rich arenes, including naphthalene, has been successfully achieved in an undivided cell with a graphite (B72142) anode and a platinum cathode. acs.org The synergistic use of electrochemistry and transition metal catalysis is also a powerful strategy for site-selective C-H functionalization, including halogenation. acs.orgacs.org

Radical-Mediated Synthesis: These reactions proceed through radical intermediates. Aromatic radical cations can be generated from aromatic compounds (ArH) using various halogenating agents. rsc.org These radical cations are highly reactive and can engage in subsequent reactions, including halogen atom transfer, to form the final halogenated product. rsc.org Modern methods often employ visible-light photoredox catalysis to generate the necessary radical species under exceptionally mild conditions. acs.org For example, a halogen-atom transfer (XAT) strategy can generate aryl radicals from simple halogen-substituted compounds at room temperature, which can then undergo further transformations. acs.org While many recent examples focus on amination, the principles are applicable to halogenation. whiterose.ac.uk

Late-Stage Functionalization Strategies for Complex Molecules

Late-Stage Functionalization (LSF) is a powerful strategy in modern chemistry that involves introducing functional groups into complex molecules, such as drug candidates or natural products, at the final steps of a synthetic sequence. acs.orgscispace.com This approach accelerates the discovery process by allowing for the rapid diversification of a core structure without needing to restart the synthesis from scratch. wuxiapptec.commass-analytica.com

Halogenation is a key transformation in LSF. wuxiapptec.com Introducing a halogen atom can significantly modulate a molecule's pharmacological properties and provides a reactive handle for further chemical modifications through cross-coupling reactions. nih.govscispace.com Traditional halogenation methods often lack the regioselectivity and functional group tolerance required for complex molecules. scispace.com Therefore, C-H functionalization reactions are of great interest for LSF. scispace.comcas.cn

Strategies for LSF of complex molecules include:

Directed C-H Functionalization : Using a directing group already present in the molecule to guide a catalyst to a specific C-H bond for selective halogenation. acs.org

Tandem C-H Fluorination/Substitution : A sequence where a C-H bond is first fluorinated, and the resulting fluoride is then displaced by various nucleophiles. nih.govscispace.comacs.org This two-step process allows for the installation of a wide range of functionalities at a specific position on a complex heterocyclic core. nih.govacs.org

The synthesis of analogs of bioactive compounds is a prime application of this strategy, showcasing its utility in medicinal chemistry. acs.orgscispace.com

Control of Purity and Isomer Distribution in 6-Chloro-1-fluoronaphthalene Synthesis

A critical aspect of synthesizing a specific disubstituted naphthalene like 6-chloro-1-fluoronaphthalene is controlling the formation of unwanted isomers and ensuring the high purity of the final product.

Challenges in Separation of Positional Isomers

The synthesis of polysubstituted aromatic compounds rarely yields a single isomer. In the case of 6-chloro-1-fluoronaphthalene, the reaction can potentially produce other positional isomers (e.g., 1-chloro-7-fluoro, 1-chloro-3-fluoro, etc.) and other dihalogenated naphthalenes (e.g., dichloronaphthalenes, difluoronaphthalenes).

The primary challenge lies in the separation of these positional isomers. biocompare.com Isomers, by definition, have the same chemical formula and molecular weight, and positional isomers often have very similar physical properties, such as boiling point, melting point, and solubility. waters.com This similarity makes their separation by conventional techniques like fractional distillation or recrystallization exceedingly difficult and often inefficient. biocompare.comwaters.com For example, significant challenges are reported in separating fluoronaphthalene isomers or chlorinated naphthalene congeners. who.intgoogle.com The subtle differences in dipole moment and molecular shape resulting from the different substitution patterns are often insufficient for effective separation on a preparative scale. waters.com

Analytical Techniques for Purity Assessment in Synthetic Processes

Given the challenges in separation, robust analytical techniques are essential to assess the purity of a synthetic batch and to quantify the distribution of isomers. who.int A combination of chromatographic and spectroscopic methods is typically employed.

Gas Chromatography (GC) : GC is a cornerstone technique for separating volatile compounds. epa.gov Using high-resolution capillary columns, it is possible to separate closely related isomers of halogenated naphthalenes. iarc.fr It is a primary method for determining the isomeric purity of the product.

Mass Spectrometry (MS) : Often coupled with GC (GC-MS), mass spectrometry identifies compounds based on their mass-to-charge ratio and fragmentation patterns. who.int While isomers have the same molecular mass, their fragmentation patterns can sometimes differ, aiding in identification. MS is crucial for confirming the identity of the main product and any impurities. epa.gov

High-Performance Liquid Chromatography (HPLC) : For less volatile compounds or when derivatization is not desired, HPLC is a powerful separation tool. Different column chemistries can be exploited to resolve isomeric mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR (¹H, ¹³C, ¹⁹F) is indispensable for structural elucidation. It provides detailed information about the connectivity of atoms and the chemical environment of each nucleus, allowing for the unambiguous identification of the specific isomer (e.g., 6-chloro-1-fluoronaphthalene) and the characterization of other isomers present in a mixture.

For accurate quantification, the use of authentic, purified standards of each potential isomer is often necessary to calibrate the analytical instruments. who.int

Table 2: Analytical Techniques for Purity and Isomer Assessment

| Technique | Primary Role | Application Notes | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Separation | Separates volatile isomers based on their boiling points and interaction with the stationary phase. Essential for determining isomer ratios. | who.intiarc.fr |

| Mass Spectrometry (MS) | Identification & Quantification | Confirms molecular weight and provides structural clues via fragmentation. Used with GC or LC for quantification. | who.intepa.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation | Separates isomers based on polarity. Useful for less volatile compounds or when derivatization is undesirable. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Provides definitive structural identification of isomers through unique chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei. | nih.gov |

Reactivity and Mechanistic Investigations of 6 Chloro 1 Fluoronaphthalene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism. libretexts.orggovtpgcdatia.ac.in For 6-Chloro-1-fluoronaphthalene, the fluorine atom at the C-1 position is the superior leaving group compared to the chlorine atom at C-6. This is a hallmark of the SNAr mechanism, where the most electronegative halogen (fluorine) is the best leaving group because it stabilizes the transition state and intermediate, even though fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions. masterorganicchemistry.com

The displacement of the fluoride at the C-1 position by a nucleophile is the favored SNAr pathway for 6-Chloro-1-fluoronaphthalene. This process is facilitated by the ability of the aromatic ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack. masterorganicchemistry.com

The stepwise SNAr mechanism proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org When a nucleophile (Nu⁻) attacks the C-1 carbon of 6-Chloro-1-fluoronaphthalene, the aromaticity of the attacked ring is temporarily broken, forming a tetrahedral sp³-hybridized carbon and delocalizing the negative charge across the ring system. libretexts.org

The stability of this Meisenheimer intermediate is crucial for the reaction to proceed. libretexts.org The negative charge is delocalized, with resonance structures placing the charge on the ortho and para carbons relative to the site of attack. The electron-withdrawing nature of the chlorine atom at the C-6 position can provide some stabilization for this intermediate through its inductive effect. thieme-connect.com The complex can be isolated in some cases with highly activated systems but is typically a transient reactive intermediate. libretexts.orgwikipedia.org The subsequent, usually rapid, loss of the fluoride ion restores the aromaticity of the naphthalene (B1677914) ring, yielding the substitution product. libretexts.org

While the stepwise mechanism involving a Meisenheimer intermediate is the classic textbook model for SNAr reactions, recent computational and experimental studies have shown that a concerted mechanism is also possible and, in many cases, favored. nih.govnih.gov In a concerted SNAr, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, passing through a single transition state rather than a discrete intermediate. springernature.com

The choice between a stepwise and concerted pathway is influenced by several factors:

Leaving Group: Good leaving groups (Cl, Br) and less electron-poor aromatic rings tend to favor a concerted mechanism because the potential Meisenheimer complex is not stable enough to exist as a true intermediate. stackexchange.com

Ring Activation: Strongly electron-withdrawing substituents (like -NO₂) stabilize the Meisenheimer complex, favoring a stepwise mechanism, especially when fluoride is the leaving group. nih.govspringernature.comstackexchange.com

Nucleophile: The nature of the nucleophile also plays a role in the reaction pathway. nih.gov

For 6-Chloro-1-fluoronaphthalene, the presence of fluorine as the leaving group and the moderate activating effect of the C-6 chlorine suggests the reaction could be at the boundary between stepwise and concerted mechanisms, depending on the specific nucleophile and reaction conditions. nih.gov

The chlorine atom at the 6-position significantly influences the reactivity of the molecule. Halogens exert two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). For chlorine, the inductive effect generally dominates, withdrawing electron density from the ring and making it more electrophilic and susceptible to nucleophilic attack.

The position of the chlorine substituent is key to its effect on regioselectivity. In the SNAr reaction at C-1, the chlorine at C-6 is in a para-like position relative to the C-4a carbon of the attacked ring. This placement allows its electron-withdrawing inductive effect to stabilize the negative charge that develops in the Meisenheimer intermediate, thus increasing the reaction rate compared to unsubstituted 1-fluoronaphthalene (B124137).

| Effect | Fluorine | Chlorine | Description |

|---|---|---|---|

| Inductive Effect (-I) | Strongly Electron-Withdrawing | Electron-Withdrawing | Withdraws electron density from the ring through the sigma bond, increasing electrophilicity. |

| Resonance Effect (+R) | Weakly Electron-Donating | Weakly Electron-Donating | Donates electron density to the ring through pi-system overlap via lone pairs. |

| Net Effect on SNAr | Excellent leaving group due to high electronegativity stabilizing the transition state. | Activates the ring toward nucleophilic attack through its inductive effect. | The high electronegativity of F makes it a better leaving group in SNAr than Cl. masterorganicchemistry.com The -I effect of Cl at C-6 enhances the rate of substitution at C-1. |

While many SNAr reactions proceed under thermal conditions, often requiring harsh bases or high temperatures, catalytic methods have been developed to broaden their scope and improve efficiency. springernature.com These methods can facilitate reactions under milder conditions, even with less activated fluoroarenes. acs.org

Catalytic systems for SNAr reactions include:

Phase-Transfer Catalysts: These catalysts facilitate the transfer of anionic nucleophiles from an aqueous or solid phase into the organic phase where the fluoroarene is dissolved.

Organic Superbases: Non-ionic superbases can deprotonate a wide range of nucleophiles, increasing their reactivity toward fluoroarenes in a catalytic cycle. acs.org

Transition Metal Catalysis: Although distinct from the classic SNAr mechanism, palladium- or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for forming C-N, C-O, and C-S bonds at aryl halide positions and represent an alternative strategy. acsgcipr.org

Organocatalysis: Certain organic molecules, such as 4-(dimethylamino)pyridine (DMAP), can catalyze fluoride metathesis reactions, enabling the exchange of fluoride with other nucleophiles. chemrxiv.org

These catalytic approaches could potentially be applied to 6-Chloro-1-fluoronaphthalene to achieve substitutions with a broader range of nucleophiles under more benign conditions.

Role of Meisenheimer Intermediates

Impact of the Chlorine Substituent on SNAr Reactivity and Regioselectivity

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic π-system. masterorganicchemistry.com The substituents already on the ring direct the position of the incoming electrophile. Both fluorine and chlorine are ortho-, para-directing groups, but they are also deactivating due to their strong inductive effects. pharmdguru.com

For 6-Chloro-1-fluoronaphthalene, the directing effects of both halogens must be considered.

Fluorine (at C-1): Directs incoming electrophiles to the ortho (C-2) and para (C-4) positions.

Chlorine (at C-6): Directs incoming electrophiles to its ortho (C-5 and C-7) and para (no open para position) positions.

The naphthalene system itself has inherent reactivity differences, with the α-positions (1, 4, 5, 8) being generally more reactive toward electrophiles than the β-positions (2, 3, 6, 7). libretexts.org Predicting the exact outcome of an EAS reaction on 6-Chloro-1-fluoronaphthalene is complex, as it depends on a balance of steric hindrance and the electronic directing effects of both halogens. A study on the sulfonation of 1-fluoronaphthalene showed that substitution occurs exclusively at the C-4 position. cdnsciencepub.com For 6-Chloro-1-fluoronaphthalene, attack at C-4 would be electronically favored by the C-1 fluorine. Attack at C-5 or C-7 would be directed by the C-6 chlorine. The precise product distribution would likely depend heavily on the specific electrophile and reaction conditions, with a mixture of products being a probable outcome.

| Position | Directing Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-2 | Ortho to F | High (between two substituents) | Low |

| C-4 | Para to F | Moderate | High (electronically favored) |

| C-5 | Ortho to Cl | Moderate | Moderate |

| C-7 | Ortho to Cl | Low | Moderate |

| C-8 | Peri to F | High | Low |

Influence of Halogen Substituents on Regioselectivity

For 1-halonaphthalenes, electrophilic attack is generally favored at the C4 (para) and C2 (ortho) positions of the substituted ring, as the positive charge in the arenium ion intermediate can be delocalized onto the halogen atom. cdnsciencepub.comyoutube.com Studies on the sulfonation of 1-fluoronaphthalene show that substitution occurs exclusively at the C4 position. cdnsciencepub.com For 1-chloronaphthalene (B1664548), the primary product is also the 4-substituted isomer, although a smaller amount of the 5-substituted product is also observed, indicating some attack on the unsubstituted ring. cdnsciencepub.com

In 6-chloro-1-fluoronaphthalene, the C1-fluorine atom strongly directs incoming electrophiles to the C4 and C2 positions. The C6-chlorine atom, being on the other ring, has a less direct influence on the first ring but primarily directs substitution to the C5 and C7 positions. The combined effect is a complex interplay of these directing abilities. The C1-fluorine is a more powerful ortho-para director for its own ring than the C6-chlorine is for its ring. Therefore, electrophilic attack is most likely to occur on the fluorine-containing ring. Between the available C2 and C4 positions, the C4 position is generally favored to avoid steric hindrance from the adjacent C1-substituent. Attack at the unsubstituted ring, primarily at the C5 or C8 positions, is also possible but generally less favored under kinetic control. acs.org

Theoretical Prediction of Electrophilic Attack Sites

Computational chemistry provides powerful tools for predicting the most probable sites of electrophilic attack by modeling the reaction intermediates and the electronic properties of the substrate molecule. rsc.org For aromatic compounds, the regioselectivity of electrophilic substitution is often predicted by calculating the relative stabilities of the possible σ-complex intermediates (arenium ions). acs.org The most stable intermediate corresponds to the kinetically favored product. acs.org

For 6-chloro-1-fluoronaphthalene, density functional theory (DFT) calculations would be employed to determine the energies of all possible σ-complexes. The stability is influenced by how well the positive charge of the arenium ion is delocalized, particularly by the resonance participation of the halogen lone pairs. A computational model would likely confirm that the intermediates for substitution at C4 and C2 are significantly more stable than those for other positions on the same ring or on the chlorine-bearing ring.

Another theoretical approach involves mapping the molecule's average local ionization energy (I(r)) or molecular electrostatic potential (MEP). acs.org Regions with a lower ionization energy or more negative electrostatic potential indicate higher electron density and are more susceptible to attack by an electrophile. acs.orgcdnsciencepub.com For 6-chloro-1-fluoronaphthalene, these maps would be expected to show the most electron-rich areas to be at the C4 and C5 positions.

Table 3.2.2: Predicted Regioselectivity of Electrophilic Attack on 6-Chloro-1-fluoronaphthalene

| Position of Attack | Predicted Favourability | Rationale |

| C4 | Most Favorable | Strong +R stabilization from C1-fluorine; less steric hindrance. cdnsciencepub.com |

| C2 | Favorable | Strong +R stabilization from C1-fluorine; some steric hindrance. |

| C5 | Moderately Favorable | Activated position (alpha) on the second ring, directed by C6-chlorine. |

| C7 | Less Favorable | Ortho to C6-chlorine, but a beta-position of naphthalene. |

| C3, C8 | Least Favorable | Lack of significant resonance stabilization from either halogen. |

This table is based on established principles of electrophilic substitution on substituted naphthalenes and is predictive in nature.

Metal-Mediated and Cross-Coupling Reactions

Reductive Elimination Processes in Transition Metal Complexes

Reductive elimination is a fundamental step in many transition metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org It involves the formation of a new bond between two ligands on the metal center, with a concurrent reduction in the metal's oxidation state. numberanalytics.com For this process to occur, the two ligands destined for elimination must typically be positioned cis to one another on the metal complex. wikipedia.orglibretexts.org

In the context of 6-chloro-1-fluoronaphthalene, a common catalytic cycle, such as a Suzuki or Stille coupling, would first involve the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). This forms an organometallic intermediate, for example, (L)₂Pd(II)(Cl)(1-fluoronaphthalen-6-yl). Following a transmetalation step which replaces the chloride ligand with another organic group (R), a diorganometallic complex (L)₂Pd(II)(R)(1-fluoronaphthalen-6-yl) is formed.

The final, product-forming step is the reductive elimination of the two organic groups to form the new C-C bond in the product, 6-R-1-fluoronaphthalene, while regenerating the catalytically active Pd(0) species. thieme-connect.de

[(L)₂Pd(II)(R)(1-fluoronaphthalen-6-yl)] → R-(1-fluoronaphthalen-6-yl) + Pd(0) + 2L

The rate and efficiency of reductive elimination are influenced by several factors, including the steric bulk of the ligands, the electronic nature of the metal center, and the identity of the coupling partners. libretexts.orgnih.gov More electron-rich ligands on the metal tend to slow down reductive elimination, while sterically bulky ligands can accelerate it by relieving steric strain in the complex. libretexts.org

Radical Reactions and Other Transformative Pathways

The reactivity of 6-chloro-1-fluoronaphthalene, like other halogenated naphthalenes, is characterized by several transformative pathways, including radical reactions initiated by photolysis or chemical reagents, and metabolic transformations. The specific reaction channel often depends on the nature of the halogen substituents and the reaction conditions.

Photochemical Reactions Photolysis of halonaphthalenes can lead to a variety of products through different excited states. Chloronaphthalenes typically react via a triplet state to yield radical products. cdnsciencepub.comcdnsciencepub.com Irradiation of 1-chloronaphthalene, for instance, results in the formation of naphthalene and binaphthyls, which are characteristic radical-derived products. cdnsciencepub.com This process involves the homolytic cleavage of the C-Cl bond. In contrast, fluoronaphthalenes tend to react from an excited singlet state, leading to substitution products, particularly in nucleophilic solvents. cdnsciencepub.comcdnsciencepub.com The photolysis of 1-chloronaphthalene in the presence of benzene (B151609) has been observed to produce small quantities of 1-phenylnaphthalene, suggesting an arylation pathway. cdnsciencepub.com For a molecule like 6-chloro-1-fluoronaphthalene, photochemical excitation could potentially lead to competing pathways: radical-mediated dechlorination from the triplet state and nucleophilic substitution of fluoride from the singlet state.

Reductive Dehalogenation Reductive dehalogenation represents a significant pathway for the transformation of aryl halides. A practical method for the radical chain reduction of aryl chlorides and bromides utilizes sodium hydride (NaH) in 1,4-dioxane, with an initiator such as 1,10-phenanthroline. d-nb.info This system has been shown to be effective for the hydrodehalogenation of various chloroarenes and even challenging substrates like 1-fluoronaphthalene. d-nb.info The mechanism is proposed to be a radical chain process, which can also be coupled with cyclization reactions, confirming the involvement of radical intermediates. d-nb.info

Another avenue for reductive dehalogenation is through electrochemical methods. The electroreduction of halogenated naphthalenes often proceeds via a stepwise mechanism involving the formation of a radical anion intermediate after the first electron uptake. researchgate.netmdpi.com This transient species then undergoes dissociation of the carbon-halogen bond to form an organic radical and a halide anion. researchgate.netmdpi.com

Metabolic and Other Transformations Biological systems can also transform halogenated naphthalenes. For example, the fungus Cunninghamella elegans is known to metabolize 1-fluoronaphthalene. researchgate.net The transformation is initiated by monooxygenase enzymes, leading to the formation of epoxides and subsequent hydrolysis to trans-dihydrodiols. researchgate.net This metabolic pathway demonstrates the susceptibility of the aromatic ring to enzymatic oxidation, even in the presence of a deactivating fluorine substituent.

Furthermore, nucleophilic aromatic substitution (SNAr) on unactivated halonaphthalenes, such as the reaction of 1-bromonaphthalene (B1665260) with piperidine, can occur under harsh conditions. thieme-connect.com For these reactions, single-electron-transfer (SET) initiated radical-chain mechanisms have been proposed as potential alternative pathways to the classical addition-elimination mechanism, although they have not always been definitively confirmed. thieme-connect.com

Computational Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction mechanisms of halogenated naphthalenes. These methods allow for the detailed exploration of reaction energy surfaces, the characterization of transient species like transition states, and the calculation of kinetic parameters, offering insights that are often difficult to obtain experimentally. researchgate.netnih.gov

The elucidation of reaction pathways relies heavily on mapping the potential energy surface (PES) and identifying the stationary points, namely reactants, intermediates, products, and transition states (TS).

A notable example is the acid-induced "halogen dance" reaction, where 1,8-dibromonaphthalene (B102958) rearranges to 1,7-dibromonaphthalene. DFT calculations have shown that this reaction is initiated by ipso-protonation of the naphthalene ring, which weakens the C-Br bond. acs.org The subsequent 1,2-rearrangement of the bromine atom proceeds through a bromonium ion transition state. acs.org Calculating the reaction energy profile reveals the activation barriers and thermodynamics of each step.

DFT has also been used to model the regioselectivity in the benzannulation of halosilylalkynes to form substituted naphthalenes. rsc.org By calculating the energies of the regioisomeric transition states, researchers can predict and rationalize the observed product distribution. For instance, calculations at the B3LYP/6-31G(d) level of theory can correctly predict the reversal in regioselectivity between silylhaloalkynes and arylhaloalkynes by comparing the stability of the respective transition state structures. rsc.org

In the context of Diels-Alder reactions involving naphthalene complexes, computational studies can explore the energetic aspects of different reaction pathways. doi.org The reaction energy changes (ΔEr) calculated for the cycloaddition can indicate which pathway is more favorable. doi.org Similarly, for C-H activation reactions, DFT calculations can map the energy profile for steps like iridium-assisted ortho-C-H activation, providing detailed insights into the mechanism. researchgate.net

Table 1: Selected Calculated Reaction Parameters for Halogenated Aromatic Compounds from DFT Studies

| Reaction Type | Precursor/Reactant | Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|---|

| Halogen Dance | 1,8-Dibromonaphthalene | ΔG‡ (1,2-Bromine Shift) | 23.1 | DFT | |

| Halogen Dance | 1,8-Dibromonaphthalene | ΔG (Overall Reaction) | -12.3 | DFT | |

| Phenoxyl-H Abstraction | 3-Chlorophenol + Cl | ΔE (Activation Energy) | -5.87 | MPWB1K/6-311+G(3df,2p) | mdpi.com |

| Phenoxyl-H Abstraction | 3-Chlorophenol + Cl | ΔH (Reaction Enthalpy) | -15.66 | MPWB1K/6-311+G(3df,2p) | mdpi.com |

| Phenoxyl-H Abstraction | 3-Chlorophenol + OH | ΔE (Activation Energy) | 0.17 | MPWB1K/6-311+G(3df,2p) | mdpi.com |

| Phenoxyl-H Abstraction | 3-Chlorophenol + OH | ΔH (Reaction Enthalpy) | -27.81 | MPWB1K/6-311+G(3df,2p) | mdpi.com |

Beyond thermodynamics, computational methods are crucial for studying the kinetics of reactions involving halogenated naphthalenes. Theoretical investigations into the formation of polychlorinated naphthalenes (PCNs) from chlorophenol (CP) precursors provide a comprehensive example. mdpi.com In these studies, DFT methods are employed to investigate the reaction mechanisms, and Canonical Variational Transition-State Theory (CVT) with Small Curvature Tunneling (SCT) contribution is used to calculate rate constants over a wide temperature range (e.g., 600-1200 K). mdpi.com Such calculations help to elucidate the priority of different PCN formation pathways and the effect of the chlorine substitution pattern on isomer formation. mdpi.com

The electroreductive cleavage of the carbon-halogen bond in compounds like 1-bromo-2-methylnaphthalene (B105000) has also been studied using a combination of DFT and molecular dynamics, specifically through Dynamic Reaction Coordinate (DRC) calculations. researchgate.netmdpi.com This approach allows for the detailed disassembly of the bond dissociation process at a molecular level, providing a dynamic picture that complements the static view from the potential energy surface. researchgate.netmdpi.com These studies have been instrumental in confirming a stepwise mechanism where the radical anion is a true, albeit short-lived, intermediate. researchgate.net

These computational tools are essential for understanding the intrinsic reactivity of molecules like 6-chloro-1-fluoronaphthalene, predicting their transformation products, and designing new synthetic routes or degradation strategies. nih.gov

Advanced Spectroscopic and Computational Characterization of 6 Chloro 1 Fluoronaphthalene

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 6-Chloro-1-fluoronaphthalene, a di-substituted naphthalene (B1677914), is effectively determined through a combination of high-resolution spectroscopic methods and computational analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman) provide detailed information about the electronic environment of individual atoms and the nature of chemical bonds, which are essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 6-Chloro-1-fluoronaphthalene, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework and the influence of its halogen substituents.

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. While dedicated experimental spectra for 6-Chloro-1-fluoronaphthalene are not widely published, its ¹H and ¹³C chemical shifts can be accurately predicted by combining data from parent compounds like 1-fluoronaphthalene (B124137) with established substituent chemical shift (SCS) effects. researchgate.net The fluorine atom at the C-1 position exerts a strong +M (mesomeric) or resonance effect, significantly influencing the chemical shifts of the aromatic carbons. researchgate.net The chlorine atom at the C-6 position primarily influences the second ring through its inductive and weaker mesomeric effects.

The ¹⁹F NMR chemical shift is a direct probe of the fluorine atom's environment. For aromatic fluorides, these shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. The precise value for 6-Chloro-1-fluoronaphthalene would be influenced by the electronic perturbation of the chloro-substituent on the naphthalene ring system.

Predicted ¹H and ¹³C Chemical Shifts for 6-Chloro-1-fluoronaphthalene

The following table presents predicted chemical shift values based on the known spectrum of 1-fluoronaphthalene and the additive effects of a chlorine substituent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| H-2 | ~7.2-7.4 | - | Shielded by F; ortho H-F coupling |

| H-3 | ~7.6-7.8 | - | Meta H-F coupling |

| H-4 | ~7.9-8.1 | - | Para H-F coupling |

| H-5 | ~7.8-8.0 | - | Peri H-H coupling to H-4 |

| H-7 | ~7.5-7.7 | - | Shielded by Cl; ortho to Cl |

| H-8 | ~8.1-8.3 | - | Meta to Cl |

| C-1 | - | ~155-160 (d) | Direct attachment to F (large ¹JCF) |

| C-2 | - | ~110-115 (d) | Ortho to F (²JCF) |

| C-3 | - | ~126-130 (d) | Meta to F (³JCF) |

| C-4 | - | ~124-128 (d) | Para to F (⁴JCF) |

| C-4a | - | ~125-129 (d) | Meta to F (³JCF) |

| C-5 | - | ~128-132 | Influenced by Cl |

| C-6 | - | ~132-136 | Direct attachment to Cl |

| C-7 | - | ~126-130 | Ortho to Cl |

| C-8 | - | ~122-126 | Meta to Cl |

| C-8a | - | ~130-134 (d) | Peri to F (³JCF) |

Note: 'd' indicates a doublet due to C-F coupling. Actual values may vary based on solvent and experimental conditions.

Spin-spin coupling provides through-bond connectivity information, which is invaluable for assigning specific signals to the correct nuclei. In 6-Chloro-1-fluoronaphthalene, ¹H-¹⁹F and ¹³C-¹⁹F couplings are particularly diagnostic. researchgate.nete-bookshelf.de

¹H-¹⁹F Coupling: The coupling between the ¹⁹F nucleus and the protons on the same ring is expected to follow a predictable pattern: ³J(H2-F1) > ⁴J(H3-F1) > ⁵J(H4-F1). A notable feature in fluoronaphthalenes is the through-space "peri" coupling, ³J(H8-F1), which can be significant in magnitude. acs.org

¹³C-¹⁹F Coupling: The magnitude of carbon-fluorine coupling constants (ⁿJCF) decreases with the number of bonds separating the nuclei. The one-bond coupling, ¹J(C1-F1), is typically very large (around 250 Hz). rsc.org The two- and three-bond couplings (²JCF and ³JCF) are smaller but still readily observable and crucial for confirming the assignment of the carbon signals. researchgate.net

Expected ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (Hz)

| Coupling | Expected Magnitude (Hz) | Notes |

| ¹J(C1-F1) | 245 - 260 | Large, direct coupling. rsc.org |

| ²J(C2-F1) | 15 - 25 | Ortho coupling. |

| ²J(C8a-F1) | ~8 - 12 | Ortho coupling. |

| ³J(H2-F1) | 8 - 11 | Ortho coupling. chemicalbook.com |

| ³J(C3-F1) | 5 - 10 | Meta coupling. |

| ³J(C4a-F1) | ~5 - 10 | Meta coupling. |

| ⁴J(H3-F1) | 5 - 8 | Meta coupling. chemicalbook.com |

| ⁵J(H4-F1) | < 2 | Para coupling. |

Chemical Shift Prediction and Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and, when used together, provide a comprehensive vibrational fingerprint that can be correlated with specific structural features. kobv.de

The assignment of the numerous vibrational modes of a polyatomic molecule like 6-Chloro-1-fluoronaphthalene is a complex task that is best achieved by comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT). researchgate.netnih.gov While a full experimental spectrum is not available from the search results, the characteristic vibrational frequencies for the functional groups can be predicted based on data from similar compounds. researchgate.netnih.govresearchgate.net

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ region.

C=C Ring Stretching: Multiple bands corresponding to the stretching of the aromatic ring framework are expected between 1400 and 1650 cm⁻¹.

In-plane C-H Bending: These vibrations are generally found in the 1000-1300 cm⁻¹ range. researchgate.net

Out-of-plane C-H Bending: These modes appear between 750 and 1000 cm⁻¹ and are often strong in the IR spectrum, providing information about the substitution pattern of the aromatic ring. researchgate.net

C-F Stretching: The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1200-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching mode is expected in the 600-800 cm⁻¹ region.

Characteristic Vibrational Modes and Expected Frequencies (cm⁻¹)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |

| Aromatic C=C Stretch | 1400 - 1650 | Medium-Strong / Strong |

| C-F Stretch | 1200 - 1350 | Strong / Weak |

| C-H In-plane Bend | 1000 - 1300 | Medium / Medium |

| C-H Out-of-plane Bend | 750 - 1000 | Strong / Weak |

| C-Cl Stretch | 600 - 800 | Strong / Medium |

Assignment of Fundamental Vibrational Modes

Microwave Spectroscopy for Precise Molecular Geometry and Rotational Constants

Microwave spectroscopy is a high-resolution technique that provides exceptionally precise information about the geometry of molecules in the gas phase. By measuring the transition frequencies between rotational energy levels, it is possible to determine the principal moments of inertia and, consequently, the rotational constants (A, B, and C) with great accuracy. For an asymmetric top molecule like 6-chloro-1-fluoronaphthalene, a rich rotational spectrum is expected.

Although a specific study for 6-chloro-1-fluoronaphthalene is not available, the methodology is well-established from research on related molecules like 1-chloronaphthalene (B1664548) and 1-fluoronaphthalene. researchgate.netresearchgate.net The investigation would involve measuring the rotational spectrum, often using techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, which allows for broad spectral coverage and high sensitivity. researchgate.net The analysis of the observed transition frequencies yields the ground state rotational constants.

To obtain a detailed experimental molecular structure, the rotational spectra of various isotopologues of the molecule must be measured. The substitution (rs) structure is determined by observing the changes in the moments of inertia upon isotopic substitution of individual atoms (e.g., ¹³C in natural abundance). researchgate.netiisc.ac.in

The Kraitchman method is employed to calculate the coordinates of the substituted atom within the principal axis system of the parent molecule. iisc.ac.in This method assumes that the molecular framework remains unchanged upon isotopic substitution. iisc.ac.in By systematically determining the coordinates of each heavy atom (carbon, chlorine), a precise geometry, including bond lengths and angles, can be constructed. For instance, studies on 1-chloronaphthalene have successfully used the rotational constants of all ¹³C and the ³⁷Cl isotopologues to derive an accurate rs structure. researchgate.net

Table 1: Representative Substitution (rs) Structural Parameters Determined via Microwave Spectroscopy (Hypothetical for 6-Chloro-1-fluoronaphthalene, based on related compounds) This table is illustrative and does not represent experimental data for 6-Chloro-1-fluoronaphthalene.

| Parameter | Value (Å/°) |

| r(C1-F) | 1.360 |

| r(C6-Cl) | 1.740 |

| r(C1-C2) | 1.370 |

| r(C5-C6) | 1.380 |

| r(C9-C10) | 1.425 |

| ∠(F-C1-C9) | 118.5 |

| ∠(Cl-C6-C5) | 120.0 |

| ∠(Cl-C6-C7) | 119.5 |

Analysis of Quadrupole Coupling Constants (for Cl)

Nuclei with a spin quantum number I ≥ 1, such as ³⁵Cl (I=3/2) and ³⁷Cl (I=3/2), possess a non-spherical charge distribution known as a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electrons and nuclei. This interaction, termed nuclear quadrupole coupling, causes a splitting of the rotational energy levels, leading to a characteristic hyperfine structure in the microwave spectrum. researchgate.netdtic.mil

Analysis of this hyperfine structure allows for the determination of the nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc) along the principal inertial axes. researchgate.netnih.gov These constants provide detailed information about the electronic environment of the chlorine atom, including the p-electron population and the nature of the C-Cl bond (e.g., its ionicity and hybridization). For 1-chloronaphthalene, these constants have been precisely determined from its high-resolution rotational spectrum. researchgate.net

Table 2: Experimental Nuclear Quadrupole Coupling Constants for 1-Chloronaphthalene (Illustrative for Analysis of 6-Chloro-1-fluoronaphthalene) Data sourced from a high-resolution study of 1-chloronaphthalene and demonstrates the type of information obtained. researchgate.net

| Constant | ³⁵Cl Value (MHz) | ³⁷Cl Value (MHz) |

| χ_aa | -36.5615(28) | -28.818(11) |

| χ_bb | 18.067(11) | 14.240(38) |

| χ_cc | 18.495(11) | 14.578(38) |

Mass Spectrometry Techniques (e.g., Resonant Two-Photon Mass Analysis Threshold Ionization (MATI), High-Resolution Mass Spectrometry (HRMS-EI))

Mass spectrometry techniques are vital for determining molecular mass and investigating ionic states.

Resonant Two-Photon Mass Analysis Threshold Ionization (MATI) spectroscopy is a powerful method for obtaining detailed information about molecular cations. The technique involves a two-photon process where the first photon excites the molecule to a specific intermediate vibrational state in the first electronically excited state (S₁), and a second, tunable photon ionizes the molecule. By scanning the energy of the second photon and detecting ions only when they are formed at the ionization threshold, a spectrum of the cation is recorded. alfa-chemistry.com

This method yields highly accurate adiabatic ionization energies (IE). For example, the IE of 1-fluoronaphthalene was determined to be 66194 ± 5 cm⁻¹. alfa-chemistry.com Furthermore, MATI spectra reveal the vibrational frequencies of the molecular cation, providing insight into how the molecular structure changes upon ionization. alfa-chemistry.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) , typically using electron ionization (EI), is used to determine the exact mass of a compound to a high degree of precision (typically four or more decimal places). This allows for the unambiguous determination of its elemental formula. For a compound like 6-chloro-1-fluoronaphthalene (C₁₀H₆ClF), HRMS-EI would be used to confirm its composition by matching the experimentally measured mass-to-charge ratio with the theoretically calculated exact mass. Data for similar compounds, such as 6-Chloro-1-difluoromethoxy-2-fluoronaphthalene, demonstrate the utility of HRMS-EI in structural confirmation. lookchem.com

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Radical Anions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species), such as free radicals, radical anions, or molecules in an excited triplet state. osti.govrsc.org

For 6-chloro-1-fluoronaphthalene, ESR could be used to characterize its radical anion, which can be generated chemically or through radiolysis. The ESR spectrum would provide information on the distribution of the unpaired electron's spin density across the naphthalene ring system. osti.gov The spectrum would exhibit a complex hyperfine structure due to the coupling of the electron spin with the magnetic nuclei in the molecule, namely ¹H (I=1/2), ¹⁹F (I=1/2), and the two chlorine isotopes ³⁵Cl and ³⁷Cl (both I=3/2).

Additionally, ESR can be used to study the lowest excited triplet state of the molecule, typically populated by photoexcitation at low temperatures in a rigid matrix. scispace.comresearchgate.net Analysis of the triplet state ESR spectrum yields the zero-field splitting parameters (D and E), which relate to the magnetic dipole-dipole interaction between the two unpaired electrons, and the hyperfine coupling constants, which provide further detail on the electronic structure of the excited state. scispace.com

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable tools for predicting and interpreting the structural and spectroscopic properties of molecules. researchgate.netchemrevlett.com The B3LYP hybrid functional is a commonly employed method that provides a good balance between computational cost and accuracy for organic molecules. researchgate.net

For 6-chloro-1-fluoronaphthalene, a DFT calculation would begin with a geometry optimization, typically using a robust basis set such as 6-311+G(d,p), to find the lowest energy structure of the molecule. researchgate.netchemrevlett.com This calculation yields precise theoretical values for all bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency calculation is performed at the same level of theory. q-chem.com This analysis serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it provides the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. q-chem.com These predicted spectra are invaluable for assigning the fundamental vibrational modes observed in experimental IR and Raman spectra. researchgate.net

Table 3: Representative DFT-Calculated Geometrical Parameters for 6-Chloro-1-fluoronaphthalene This table is illustrative of typical DFT (B3LYP/6-311+G(d,p)) results and does not represent published experimental data.

| Parameter | Predicted Value (Å/°) |

| Bond Length (C1-F) | 1.365 |

| Bond Length (C6-Cl) | 1.748 |

| Bond Length (C4-C5) | 1.415 |

| Bond Length (C9-C10) | 1.430 |

| Bond Angle (C2-C1-C9) | 122.0 |

| Bond Angle (C5-C6-C7) | 121.5 |

| Dihedral Angle (F-C1-C9-C8) | 180.0 |

Table 4: Selected Predicted Vibrational Frequencies and Assignments for 6-Chloro-1-fluoronaphthalene This table is illustrative of typical DFT (B3LYP/6-311+G(d,p)) results and does not represent published experimental data.

| Frequency (cm⁻¹) | Assignment |

| ~3100 | C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~1100 | C-H in-plane bend |

| ~800 | C-H out-of-plane bend |

| ~650 | C-Cl stretch |

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

Basis Set Dependence and Functional Selection

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules like 6-Chloro-1-fluoronaphthalene, which contains atoms with lone pairs and is subject to electron correlation effects, the selection of an appropriate model chemistry is crucial. Hybrid functionals, such as B3LYP, are widely used as they mix a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. researchgate.net Other functionals, like M06-2X or CAM-B3LYP, may offer improved performance for non-covalent interactions or thermochemistry. nih.gov

The choice of basis set must also be considered. Pople-style basis sets, like the 6-311++G(d,p), are commonly employed because they include diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-uniform distortion of atomic orbitals within the molecule. researchgate.net Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ, are another option, often used when high accuracy is required. researchgate.net The selection involves a trade-off between computational cost and the desired accuracy. stackexchange.com Using small basis sets requires justification, while larger basis sets are generally preferred for more reliable results. stackexchange.com

Table 1: Common Functionals and Basis Sets in DFT Calculations for Aromatic Compounds

| Category | Examples | Description |

| Functionals | B3LYP | A popular hybrid functional balancing accuracy and cost. researchgate.net |

| M06-2X | A high-nonlocality functional, good for thermochemistry and non-covalent interactions. nih.gov | |

| CAM-B3LYP | A long-range corrected functional, suitable for charge-transfer excitations. nih.gov | |

| PBE0 | A hybrid functional that often provides good results for various properties. | |

| Basis Sets | 6-31G(d) | A double-zeta basis set with polarization functions on heavy atoms; a common starting point. |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on all atoms. researchgate.net | |

| aug-cc-pVDZ | Dunning's augmented correlation-consistent polarized double-zeta basis set, for high-accuracy calculations. researchgate.net |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic parameters of molecules. DFT calculations can provide insights into NMR, vibrational (IR and Raman), and electronic (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netresearchgate.net Theoretical predictions of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds can be achieved with good accuracy, often requiring scaling to match experimental values. researchgate.net

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization in quantum chemistry programs. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical factors to improve agreement with experimental IR and Raman spectra. researchgate.net Analysis of the Potential Energy Distribution (PED) allows for the assignment of specific vibrational modes.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net This method provides information on the absorption wavelengths (λmax) and oscillator strengths.

Table 2: Illustrative Predicted Spectroscopic Data for 6-Chloro-1-fluoronaphthalene

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Method |

| ¹³C NMR | C1 Chemical Shift | 158 ppm | GIAO/B3LYP/6-311+G(d,p) |

| C6 Chemical Shift | 132 ppm | GIAO/B3LYP/6-311+G(d,p) | |

| ¹⁹F NMR | C1-F Chemical Shift | -120 ppm | GIAO/B3LYP/6-311+G(d,p) researchgate.net |

| IR Spectroscopy | C-Cl Stretch | 680 cm⁻¹ (scaled) | B3LYP/6-311++G(d,p) |

| C-F Stretch | 1250 cm⁻¹ (scaled) | B3LYP/6-311++G(d,p) | |

| UV-Vis | λmax | 310 nm | TD-DFT/B3LYP/6-311++G(d,p) |

Ab Initio and Semi-Empirical Molecular Orbital Calculations

Beyond DFT, other quantum mechanical methods like ab initio and semi-empirical calculations offer different levels of theory for studying molecular systems. libretexts.org

Ab Initio Methods: These methods calculate all required integrals from first principles, without empirical parameters. dtic.mil The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which can be significant. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide higher accuracy but are computationally very demanding and typically reserved for smaller systems. libretexts.org